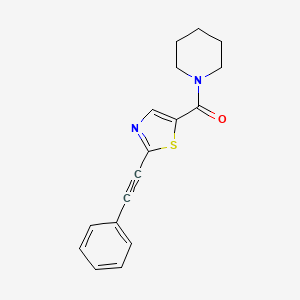
Metaproterenol-d7 Hemisulfate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaproterenol-d7 Hemisulfate Salt is a deuterium-labeled derivative of Metaproterenol, a moderately selective beta-adrenergic agonist. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling allows for precise quantification in various analytical applications, making it a valuable tool in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Metaproterenol-d7 Hemisulfate Salt involves the incorporation of deuterium atoms into the Metaproterenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical and research applications .
化学反応の分析
Types of Reactions: Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification in research applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various deuterated intermediates and the final this compound. These products are characterized and purified to ensure their suitability for research applications .
科学的研究の応用
Metaproterenol-d7 Hemisulfate Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Metaproterenol and its metabolites.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Metaproterenol.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Metaproterenol
作用機序
Metaproterenol-d7 Hemisulfate Salt, like its non-deuterated counterpart, acts as a beta-2 adrenergic receptor agonist. It stimulates the beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release .
類似化合物との比較
Metaproterenol Hemisulfate Salt: The non-deuterated form of Metaproterenol-d7 Hemisulfate Salt, used for similar applications but without the benefits of deuterium labeling.
Terbutaline Hemisulfate Salt: Another beta-2 adrenergic agonist with similar bronchodilator effects.
Clenbuterol Hydrochloride: A beta-2 adrenergic agonist used for its bronchodilator and anabolic effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering advantages over its non-deuterated counterparts .
特性
分子式 |
C11H19NO7S |
|---|---|
分子量 |
316.38 g/mol |
IUPAC名 |
5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/i1D3,2D3,7D; |
InChIキー |
KSADBGVWHQJPAL-AUYCXRIESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
正規SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




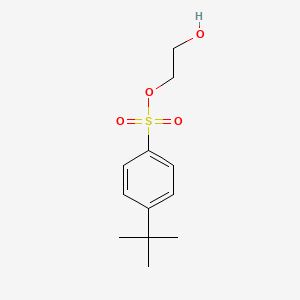
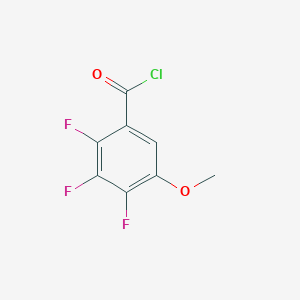
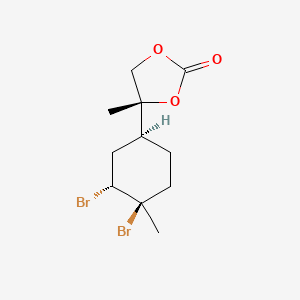
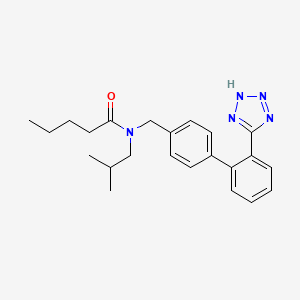
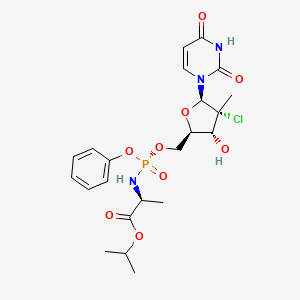
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
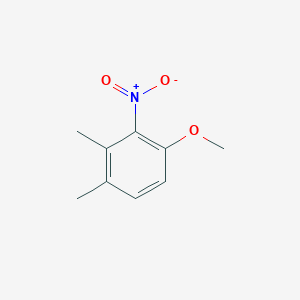

![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
